molecular formula C23H29NO3 B5207812 ethyl 4-benzyl-1-(4-methoxybenzyl)-4-piperidinecarboxylate

ethyl 4-benzyl-1-(4-methoxybenzyl)-4-piperidinecarboxylate

Cat. No. B5207812
M. Wt: 367.5 g/mol
InChI Key: PNVYJGYCYOXINF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-benzyl-1-(4-methoxybenzyl)-4-piperidinecarboxylate, commonly known as EBMP, is a synthetic compound that belongs to the class of piperidinecarboxylate derivatives. EBMP has gained significant attention in recent years due to its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience research.

Mechanism of Action

The mechanism of action of EBMP is not fully understood, but it is believed to involve the modulation of neurotransmitter release and synaptic plasticity. EBMP has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its potential therapeutic effects. EBMP has also been shown to modulate the activity of ion channels and receptors, including the NMDA receptor and the GABA receptor.
Biochemical and Physiological Effects
EBMP has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the induction of apoptosis. EBMP has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

EBMP has several advantages for use in lab experiments, including its relatively simple synthesis method, its high purity, and its potential therapeutic applications. However, there are also some limitations to its use, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on EBMP, including the development of new derivatives with improved efficacy and safety profiles, the investigation of its potential therapeutic effects in animal models of disease, and the elucidation of its mechanism of action at the molecular level. Additionally, further research is needed to determine the optimal dosage and administration route for EBMP in order to maximize its potential therapeutic benefits.

Synthesis Methods

The synthesis of EBMP involves a multi-step reaction sequence that includes the condensation of piperidine and benzaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the esterification of the resulting amine with ethyl chloroformate. The yield of the reaction is approximately 60%, and the purity of the product can be improved by recrystallization.

Scientific Research Applications

EBMP has shown promising results in various scientific research applications, including medicinal chemistry, drug discovery, and neuroscience research. In medicinal chemistry, EBMP has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In drug discovery, EBMP has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In neuroscience research, EBMP has been studied for its potential role in the modulation of neurotransmitter release and synaptic plasticity.

properties

IUPAC Name

ethyl 4-benzyl-1-[(4-methoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3/c1-3-27-22(25)23(17-19-7-5-4-6-8-19)13-15-24(16-14-23)18-20-9-11-21(26-2)12-10-20/h4-12H,3,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVYJGYCYOXINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)OC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-benzyl-1-(4-methoxybenzyl)-4-piperidinecarboxylate

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